An In-depth Technical Guide on the Potential Biological Activity of 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one
An In-depth Technical Guide on the Potential Biological Activity of 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one
Foreword: Unveiling the Potential of a Privileged Scaffold
The 4H-pyrido[1,2-a]pyrimidin-4-one core is a recognized "privileged scaffold" in medicinal chemistry. This bicyclic heterocyclic system, resembling the purine bases of DNA and RNA, has proven to be a versatile template for the design of a multitude of biologically active compounds.[1][2] This guide focuses on a specific, yet under-investigated derivative: 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one . While direct biological data for this exact molecule is sparse in publicly available literature, its structural features—a chlorinated pyridine ring and a reactive chloromethyl group—suggest a rich potential for diverse pharmacological activities.[3] This document will, therefore, serve as a technical exploration of its anticipated biological profile, grounded in the established activities of its structural analogues. We will delve into its potential as an anticancer, anti-inflammatory, and antimicrobial agent, providing not just a theoretical framework but also actionable experimental protocols for its empirical validation.
Chemical Identity
| IUPAC Name | 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one |
| CAS Number | 162469-87-6 |
| Molecular Formula | C₉H₆Cl₂N₂O |
| Molecular Weight | 229.06 g/mol |
| Chemical Structure |
Anticipated Biological Activity: An Evidence-Based Extrapolation
The biological potential of 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one can be inferred from the extensive research on its parent scaffold and related heterocyclic systems. The presence of the 7-chloro substituent and the 2-chloromethyl group are key determinants of its likely pharmacological profile.
Anticancer Potential: Targeting Uncontrolled Cell Proliferation
The pyrido[1,2-a]pyrimidine scaffold is a recurring motif in the design of novel anticancer agents.[4] Derivatives have been shown to exert their effects through various mechanisms, including the inhibition of critical cellular signaling pathways.
Mechanistic Insights from Analogues:
-
Kinase Inhibition: Many pyridopyrimidine derivatives have been developed as kinase inhibitors. For instance, various pyrido[2,3-d]pyrimidines have been synthesized and evaluated as potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[5]
-
SHP2 Inhibition: More specifically, derivatives of pyrido[1,2-a]pyrimidin-4-one have been designed as allosteric inhibitors of SHP2 (Src homology-2-containing protein tyrosine phosphatase 2), a crucial node in multiple signaling pathways (RAS-ERK, PI3K-AKT, JAK-STAT) that are often dysregulated in cancer.[4] One such derivative, 14i , demonstrated high enzymatic activity against full-length SHP2 with an IC₅₀ of 0.104 μM and significant antiproliferative activity against Kyse-520 cells (IC₅₀ = 1.06 μM).[4]
-
Induction of Apoptosis: The anticancer activity of pyridopyrimidines is also linked to their ability to induce programmed cell death, or apoptosis. Studies have shown that these compounds can upregulate pro-apoptotic proteins like Bax and p53, while downregulating anti-apoptotic proteins like Bcl2.
The Role of the Chloro and Chloromethyl Substituents:
The 7-chloro and 2-chloromethyl groups on the target molecule are expected to significantly influence its anticancer activity. The chlorine atom can alter the electronic properties of the ring system, potentially enhancing binding to target proteins. The chloromethyl group, being a reactive alkylating agent, could form covalent bonds with nucleophilic residues in the active sites of target enzymes, leading to irreversible inhibition. This reactivity is a double-edged sword, as it can enhance potency but also potentially lead to off-target effects and toxicity.
Table 1: Anticancer Activity of Selected Pyrido[1,2-a]pyrimidin-4-one Analogues
| Compound | Target | Cell Line | IC₅₀ (µM) | Reference |
| 14i | SHP2 | Kyse-520 | 1.06 | [4] |
| 13a | SHP2 | Kyse-520 | >50 | [4] |
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines a standard method for evaluating the cytotoxic effects of a novel compound on cancer cell lines.[6]
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media until they reach 80-90% confluency.
-
Trypsinize the cells, perform a cell count, and dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
-
Compound Treatment:
-
Prepare a stock solution of 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Signaling Pathway Visualization
Caption: Potential inhibition of the SHP2-mediated RAS-ERK signaling pathway.
Anti-inflammatory Properties: Modulating the Inflammatory Cascade
Pyrimidine and its fused heterocyclic derivatives are known to possess anti-inflammatory activities.[5] Their mechanism of action often involves the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenases (COX-1 and COX-2) and nitric oxide synthase (NOS).
Mechanistic Insights from Analogues:
-
COX Inhibition: Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes, which are responsible for the synthesis of prostaglandins. Some pyrimidine derivatives have been shown to be selective inhibitors of COX-2, the inducible isoform of the enzyme that is upregulated during inflammation.[7][8]
-
NOS Inhibition: Inducible nitric oxide synthase (iNOS) produces large amounts of nitric oxide (NO) during inflammation, which can contribute to tissue damage. Certain pyridopyrimidine derivatives have been investigated as inhibitors of NOS.
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol describes a method to assess the inhibitory activity of the compound on COX-1 and COX-2.[9][10][11]
-
Enzyme and Substrate Preparation:
-
Obtain purified COX-1 and COX-2 enzymes.
-
Prepare a solution of arachidonic acid (the substrate) in ethanol.
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor.
-
-
Inhibition Assay:
-
In a 96-well plate, add the reaction buffer, the enzyme (COX-1 or COX-2), and the test compound at various concentrations. Include a vehicle control.
-
Pre-incubate the plate at 37°C for 10 minutes to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding the arachidonic acid solution.
-
Incubate for a specific time (e.g., 2 minutes) at 37°C.
-
Stop the reaction by adding a solution of stannous chloride.
-
-
Quantification of Prostaglandin E₂ (PGE₂):
-
The amount of PGE₂, the product of the COX reaction, is quantified using a commercially available ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of COX activity for each concentration of the compound compared to the vehicle control.
-
Determine the IC₅₀ values for both COX-1 and COX-2 to assess the compound's potency and selectivity.
-
Inflammatory Pathway Visualization
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Synthesis and Structure-Activity Relationship (SAR) Considerations
The 2-chloromethyl group is a particularly interesting feature for SAR studies. It serves as a reactive handle for the synthesis of a library of derivatives. Nucleophilic substitution at this position with various amines, thiols, or alcohols would allow for the exploration of the chemical space around the core scaffold, potentially leading to compounds with improved potency, selectivity, and pharmacokinetic properties.
Proposed Research Workflow for Biological Evaluation
A systematic approach is crucial for the comprehensive biological evaluation of 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one. The following workflow is proposed:
Caption: A comprehensive workflow for the biological evaluation of the target compound.
Conclusion
7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a molecule of significant interest for drug discovery, despite the current lack of direct biological data. Based on a thorough analysis of its structural analogues, there is a strong rationale to hypothesize its potential as a versatile therapeutic agent with anticancer, anti-inflammatory, and antimicrobial activities. The chloro and chloromethyl substituents are key features that are likely to drive its biological profile. The experimental protocols and research workflow outlined in this guide provide a solid foundation for the empirical investigation of this promising compound. Further research is warranted to unlock its full therapeutic potential and to pave the way for the development of novel drugs based on the privileged pyrido[1,2-a]pyrimidin-4-one scaffold.
References
-
One-pot synthesis and biological evaluation of substituted 7-chloroindolizines as antimicrobial, antioxidant, and anti-inflammatory agents. PubMed. (2026-01-10). [Link]
-
Synthesis, Biological Evaluation, and Molecular Modeling Studies of Chiral Chloroquine Analogues as Antimalarial Agents. PubMed. (2018-11-26). [Link]
-
Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. PubMed. [Link]
-
Synthesis, Structure-Activity Relationship, & Mode-of-Action Studies of Antimalarial Reversed Chloroquine Compounds. NIH. [Link]
-
Synthesis, structure-activity relationship, and mode-of-action studies of antimalarial reversed chloroquine compounds. PubMed. [Link]
-
Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. MDPI. (2019-11-16). [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). (2025-04-15). [Link]
-
History, Classification and Biological activity of Heterocyclic Compounds. ResearchGate. (2023-08-27). [Link]
-
Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. PubMed. [Link]
-
An ELISA method to measure inhibition of the COX enzymes. PubMed - NIH. [Link]
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. [Link]
-
An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. PMC - PubMed Central. [Link]
-
Science Dossier - How chlorine in molecules affects biological activity. Eurochlor. [Link]
- Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
-
Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]
-
Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. ResearchGate. (2025-08-06). [Link]
-
Ultra Sensitive Assay for Nitric Oxide Synthase. Oxford Biomedical Research. [Link]
-
The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC - NIH. (2021-02-04). [Link]
-
Update on in vitro cytotoxicity assays for drug development. ResearchGate. (2025-08-07). [Link]
-
Special Issue : Heterocyclic Compounds with Potential Biological Activity - Volume II. MDPI. [Link]
-
Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. [Link]
-
3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. MDPI. (2022-08-08). [Link]
-
How can I assay nitric oxide synthase activity in human RBCs?. ResearchGate. (2014-06-16). [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. (2019-05-01). [Link]
-
Microbiology guide to interpreting minimum inhibitory concentration (MIC). idexx. [Link]
-
Design, Synthesis and Biological Evaluation of Novel Pleuromutilin Derivatives Containing 6-Chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino Side Chain. MDPI. [Link]
-
A Review: Biological Importance of Heterocyclic Compounds. Der Pharma Chemica. [Link]
-
How can I assay cyclooxygenase pathway inhibition for plant extracts?. ResearchGate. (2014-06-17). [Link]
-
4.2. Determination of Minimum Inhibitory Concentration (MIC). Bio-protocol. [Link]
-
Role of Cytotoxicity Experiments in Pharmaceutical Development. SciSpace. [Link]
-
Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. scbt.com [scbt.com]
- 4. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijprajournal.com [ijprajournal.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. mdpi.com [mdpi.com]
